molecular formula C12H11N3O3S B11587534 N-(4,6-dioxo-1-phenyl-2-sulfanyl-1,4,5,6-tetrahydropyrimidin-5-yl)acetamide

N-(4,6-dioxo-1-phenyl-2-sulfanyl-1,4,5,6-tetrahydropyrimidin-5-yl)acetamide

Cat. No.: B11587534
M. Wt: 277.30 g/mol
InChI Key: FGJKWGVMILOKTD-UHFFFAOYSA-N
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Description

N-(4,6-dioxo-1-phenyl-2-sulfanyl-1,4,5,6-tetrahydropyrimidin-5-yl)acetamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyrimidine ring fused with a phenyl group and a sulfanyl group, making it a versatile molecule for chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dioxo-1-phenyl-2-sulfanyl-1,4,5,6-tetrahydropyrimidin-5-yl)acetamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a phenyl-substituted pyrimidine derivative with a thiol compound in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dioxo-1-phenyl-2-sulfanyl-1,4,5,6-tetrahydropyrimidin-5-yl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4,6-dioxo-1-phenyl-2-sulfanyl-1,4,5,6-tetrahydropyrimidin-5-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its cytotoxic properties and potential as an anticancer agent.

    Industry: Utilized in the development of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of N-(4,6-dioxo-1-phenyl-2-sulfanyl-1,4,5,6-tetrahydropyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby disrupting normal cellular processes. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites on proteins and nucleic acids contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-dioxo-1-phenyl-2-s

Properties

Molecular Formula

C12H11N3O3S

Molecular Weight

277.30 g/mol

IUPAC Name

N-(4,6-dioxo-1-phenyl-2-sulfanylidene-1,3-diazinan-5-yl)acetamide

InChI

InChI=1S/C12H11N3O3S/c1-7(16)13-9-10(17)14-12(19)15(11(9)18)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,13,16)(H,14,17,19)

InChI Key

FGJKWGVMILOKTD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(=O)NC(=S)N(C1=O)C2=CC=CC=C2

Origin of Product

United States

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